

# Spectroscopic Profile of 2-Amino-3,5-dichlorobenzonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3,5-dichlorobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3,5-dichlorobenzonitrile** ( $C_7H_4Cl_2N_2$ ), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Amino-3,5-dichlorobenzonitrile**.

**Table 1: Predicted  $^1H$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	Doublet	1H	Aromatic H
~7.3 - 7.6	Doublet	1H	Aromatic H
~4.5 - 5.5	Broad Singlet	2H	-NH <sub>2</sub>

Note: Predicted data is based on the analysis of structurally similar compounds, including 2-amino-5-chlorobenzonitrile and 3,5-dichlorobenzonitrile. The exact chemical shifts and coupling

constants may vary depending on the solvent and experimental conditions.

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~150 - 155	C-NH <sub>2</sub>
~135 - 140	C-Cl
~130 - 135	C-Cl
~120 - 130	Aromatic CH
~115 - 125	Aromatic CH
~115 - 120	C-CN
~95 - 105	C-CN

Note: Predicted data is based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3500	Strong, Sharp	N-H stretch (asymmetric)
~3300 - 3400	Strong, Sharp	N-H stretch (symmetric)
~2220 - 2230	Strong, Sharp	C $\equiv$ N stretch
~1600 - 1650	Medium	N-H bend
~1550 - 1600	Medium	C=C stretch (aromatic)
~800 - 900	Strong	C-H bend (aromatic, out-of-plane)
~600 - 800	Strong	C-Cl stretch

Source: Experimental IR and Raman spectra have been recorded and analyzed, with assignments supported by DFT calculations.[\[1\]](#)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Relative Abundance	Assignment
186/188/190	High	[M] <sup>+</sup> (Molecular ion with characteristic isotopic pattern for two chlorine atoms)
151/153	Medium	[M-Cl] <sup>+</sup>
124/126	Medium	[M-Cl-HCN] <sup>+</sup>

Note: Predicted data. The fragmentation pattern of aromatic amines is often characterized by the loss of functional groups and cleavage of the aromatic ring. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-Amino-3,5-dichlorobenzonitrile** by analyzing the chemical shifts, coupling constants, and integration of proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Amino-3,5-dichlorobenzonitrile** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>; or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:
  - Spectrometer: 400 MHz or higher.
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.

- Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
- Relaxation Delay: 1-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more scans may be required due to the lower natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Reference: Solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm, DMSO-d<sub>6</sub> at 39.52 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-3,5-dichlorobenzonitrile** by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Technique):

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **2-Amino-3,5-dichlorobenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

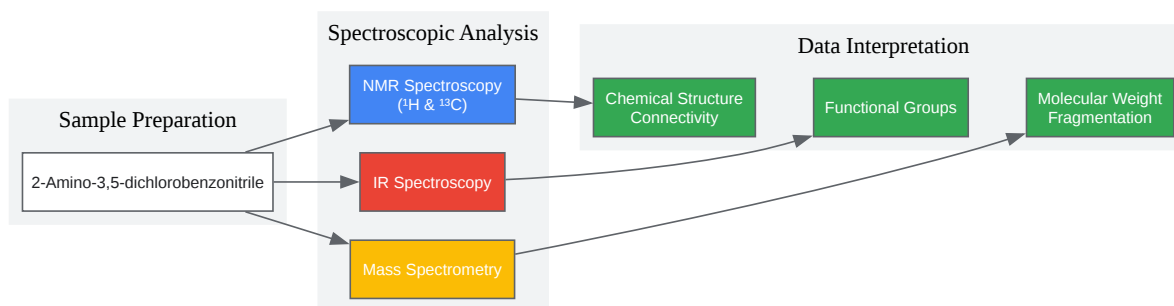
Objective: To determine the molecular weight and elemental composition of **2-Amino-3,5-dichlorobenzonitrile** and to elucidate its fragmentation pattern.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its  $m/z$  ratio.

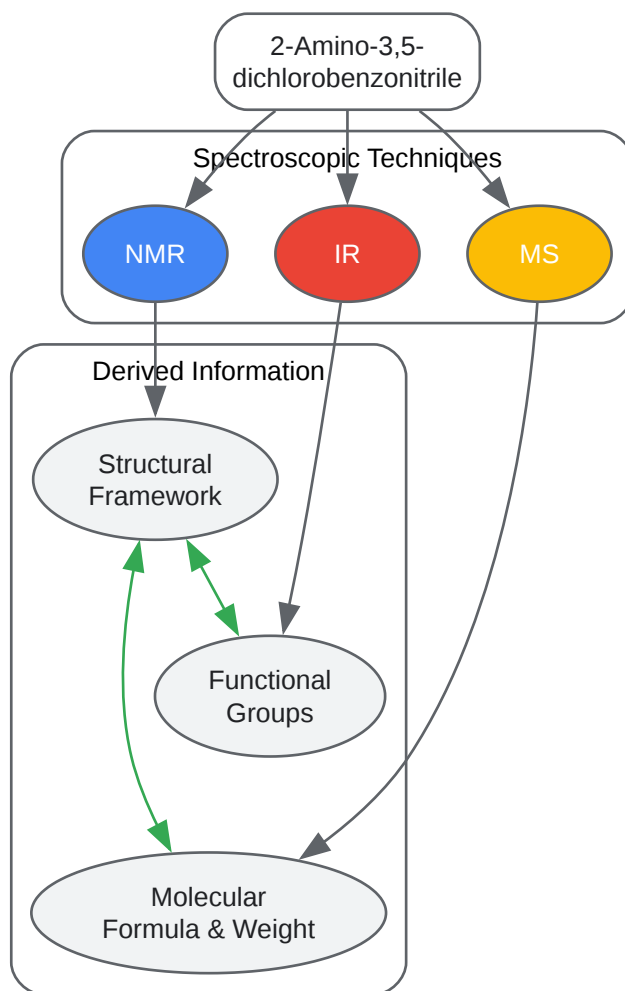
## Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.



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Caption: Workflow for the spectroscopic characterization of **2-Amino-3,5-dichlorobenzonitrile**.



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## References

- 1. 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
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